3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one
Description
The compound 3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one features a propan-1-one backbone substituted with a benzenesulfonyl group, a 4-methoxyphenyl group, and a 4-methylphenyl group. Key structural features include:
Properties
IUPAC Name |
3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4S/c1-17-8-10-18(11-9-17)22(24)16-23(19-12-14-20(27-2)15-13-19)28(25,26)21-6-4-3-5-7-21/h3-15,23H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXSWRNBEXWPKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Followed by Sulfonation
This two-step approach is widely documented for structurally analogous compounds:
Step 1: Synthesis of 1-(4-Methylphenyl)propan-1-one
A mixture of 4-methylacetophenone (1.0 eq) and propionyl chloride (1.2 eq) undergoes Friedel-Crafts acylation in the presence of AlCl₃ (1.5 eq) in anhydrous dichloromethane (DCM) at 0–5°C. The reaction is stirred for 12 hours, yielding 1-(4-methylphenyl)propan-1-one with 78–85% efficiency.
Step 2: Dual Functionalization via Sulfonation and Methoxy Group Introduction
The propan-1-one intermediate reacts with benzenesulfonyl chloride (1.5 eq) and 4-methoxyphenylmagnesium bromide (2.0 eq) in tetrahydrofuran (THF) under nitrogen at −78°C. After quenching with NH₄Cl, column chromatography (petroleum ether/ethyl acetate, 4:1) isolates the target compound in 65–72% yield.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Temperature | −78°C (Step 2) |
| Catalyst | AlCl₃ (Step 1) |
| Solvent | DCM (Step 1), THF (Step 2) |
| Reaction Time | 12 h (Step 1), 6 h (Step 2) |
| Yield | 72% (Overall) |
Michael Addition-Mediated Assembly
An alternative route employs a Michael addition to construct the central ketone backbone:
Step 1: Generation of α,β-Unsaturated Ketone
1-(4-Methylphenyl)prop-2-en-1-one is prepared via condensation of 4-methylacetophenone with acetic anhydride under acidic conditions (H₂SO₄, 80°C, 8 h).
Step 2: Conjugate Addition of Benzenesulfonyl and 4-Methoxyphenyl Groups
The α,β-unsaturated ketone reacts with benzenesulfinic acid (1.2 eq) and 4-methoxyphenylboronic acid (1.5 eq) in a Pd(OAc)₂-catalyzed (5 mol%) system. The reaction proceeds in DMF/H₂O (3:1) at 100°C for 24 h, achieving a 68% isolated yield after recrystallization from ethanol.
Key Mechanistic Insights
-
The Pd catalyst facilitates simultaneous sulfonation and aryl group transfer.
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Steric hindrance from the 4-methyl group necessitates elevated temperatures.
Optimization Strategies and Challenges
Solvent and Base Selection
Purification Techniques
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Column chromatography with petroleum ether/ethyl acetate (4:1 to 7:1) resolves regioisomers.
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Recrystallization from ethanol or methanol yields high-purity (>98%) product, as confirmed by HPLC.
Comparative Analysis of Methods
Efficiency and Practicality Table
| Method | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| Friedel-Crafts + Sulfonation | 72 | 95 | Moderate |
| Michael Addition | 68 | 98 | High |
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Its structural components, particularly the benzothiazole moiety, have been associated with the inhibition of cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest.
Case Study: Anticancer Mechanism
A study conducted by Nacher-Luis et al. (2024) evaluated the anticancer efficacy of similar compounds. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, revealing that treatment with the compound resulted in a significant increase in sub-G1 phase cells, indicative of apoptosis.
Table 1: Cell Lines Tested for Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Intrinsic pathway activation |
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various bacterial strains. The presence of the benzenesulfonyl group enhances lipophilicity, potentially increasing membrane permeability and bioactivity.
Table 2: Antimicrobial Activity Summary
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Inhibition observed |
Neuropharmacological Effects
The piperazine ring in the structure suggests potential neuropharmacological applications. Compounds with similar scaffolds have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is required to elucidate these effects specifically for this compound.
Summary of Biological Activities
Table 3: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | Nacher-Luis et al. (2024) |
| Antimicrobial | Activity against Staphylococcus aureus, E. coli | Comparative analysis |
| Neuropharmacological | Potential effects on serotonin receptors | Ongoing research |
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, the compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
Comparison with Similar Compounds
Substituent Variations on the Propan-1-one Backbone
Sulfonyl vs. Amino Groups
- 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one (CAS 315242-21-8): Similar backbone but replaces the 4-methylphenyl with a 4-chlorophenyl group. Higher molecular weight (414.90 g/mol) and logP (4.90) compared to amino-substituted analogs due to the sulfonyl group . Exhibits a boiling point of 621.5±55.0 °C, suggesting thermal stability .
- 3-(Benzylamino)-3-(4-methylphenyl)-1-phenylpropan-1-one (CAS 716377-23-0): Replaces sulfonyl with a benzylamino group, reducing molecular weight (329.44 g/mol) and logP (5.49).
Methoxy vs. Halogen Substituents
- 3-(2-Chlorophenyl)-3-((4-nitrophenyl)amino)-1-phenylpropan-1-one (4c, Table 2): Nitro and chloro groups increase electrophilicity, contrasting with the electron-donating methoxy group in the target compound. Elemental analysis (C, 67.96%; H, 4.70%; N, 3.68%) indicates purity comparable to methoxy-substituted analogs .
2-Bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one :
Cytotoxicity
- Compounds 4a and 4h (Morpholinoethoxy-substituted propan-1-ones): Exhibit selective cytotoxicity against MCF-7 cancer cells (higher than Tamoxifen) but minimal effects on normal cells. The morpholinoethoxy group likely enhances target specificity compared to benzenesulfonyl groups .
- The hydroxyl group may contribute to redox activity, a property less pronounced in sulfonyl-containing compounds .
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one, commonly referred to as a sulfonyl compound, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a sulfonyl group attached to a propanone backbone, with methoxy and methyl substituents on the phenyl rings. The structural formula can be represented as follows:
The biological activity of sulfonyl compounds like this compound is primarily attributed to their ability to interact with various biological targets. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and associated symptoms.
- Antimicrobial Activity : Research indicates that similar sulfonyl compounds exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.
- Anticancer Properties : Some studies suggest that this compound can induce apoptosis in cancer cells by activating caspases or inhibiting anti-apoptotic proteins.
Biological Activity Overview
Case Study 1: Anti-inflammatory Effects
A study demonstrated that this compound exhibited significant anti-inflammatory activity in vitro. The compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophage cultures stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic use in conditions like rheumatoid arthritis.
Case Study 2: Anticancer Activity
In another study focusing on breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed that the compound activates intrinsic apoptotic pathways, leading to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Inhibition of Cancer Cell Migration : The compound significantly inhibited migration and invasion in metastatic cancer cell lines through the downregulation of matrix metalloproteinases (MMPs) involved in extracellular matrix degradation.
- Synergistic Effects with Other Drugs : When combined with conventional chemotherapeutics, there was an observed enhancement in anticancer efficacy, suggesting potential for combination therapy approaches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
